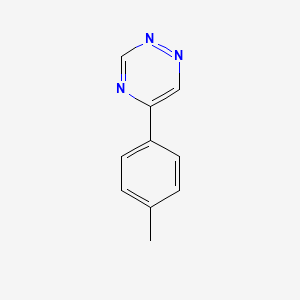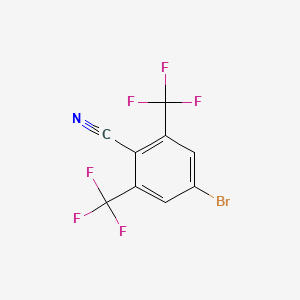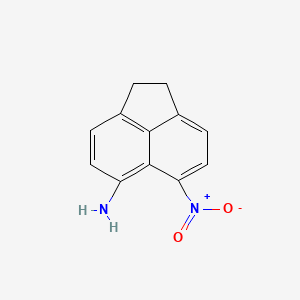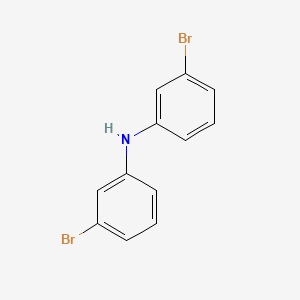
Bis(3-bromophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(3-bromophenyl)benzenamine: is an organic compound with the molecular formula C12H9Br2N and a molecular weight of 327.01 g/mol . It is a derivative of benzenamine, where two bromine atoms are substituted at the 3rd position of both the benzenamine and the phenyl ring attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(3-bromophenyl)benzenamine typically involves the bromination of N-phenylbenzenamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-N-(3-bromophenyl)benzenamine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large-scale reactors, precise control of temperature and reaction time, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(3-bromophenyl)benzenamine undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine sites, leading to the formation of new derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding anilines.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts such as iron or aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Electrophilic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Substituted anilines or phenylamines.
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Scientific Research Applications
3-Bromo-N-(3-bromophenyl)benzenamine has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which are studied for their potential therapeutic effects.
Medicinal Chemistry: Researchers explore its derivatives for potential use in drug development, particularly in the treatment of diseases like cancer and infections.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(3-bromophenyl)benzenamine involves its interaction with molecular targets through its functional groups. The bromine atoms and the amine group can form hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its application .
Comparison with Similar Compounds
3-Bromo-N,N-diphenylbenzenamine: Similar structure but with two phenyl groups attached to the nitrogen atom.
3-Bromo-N-phenylbenzenamine: Lacks the additional bromine atom on the phenyl ring.
3-Bromoaniline: Contains only one bromine atom on the benzenamine ring.
Uniqueness: 3-Bromo-N-(3-bromophenyl)benzenamine is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C12H9Br2N |
|---|---|
Molecular Weight |
327.01 g/mol |
IUPAC Name |
3-bromo-N-(3-bromophenyl)aniline |
InChI |
InChI=1S/C12H9Br2N/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,15H |
InChI Key |
UEPWFEAIZWOSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
![3-[[4-[3-(2,4-Diamino-6-methylpyrimidin-5-yl)propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B15197504.png)
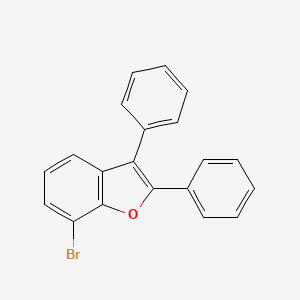
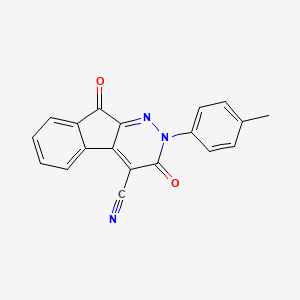
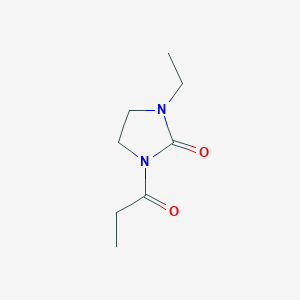
![b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-;b-L-Xylopyranoside, methyl 5-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-thio-, (5S)-](/img/structure/B15197522.png)
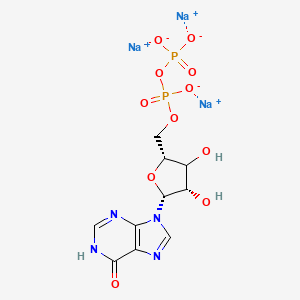
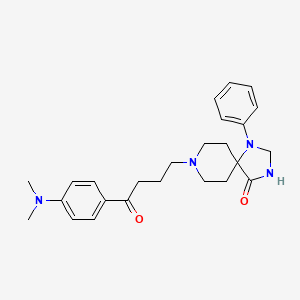
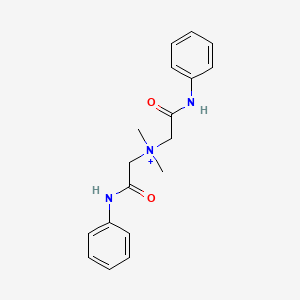

![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
